molecular formula C33H52O5 B13406972 (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-methoxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-methoxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

Cat. No.: B13406972
M. Wt: 528.8 g/mol
InChI Key: UGDPGYPVLYJZKD-UNNBUEOJSA-N
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Description

The compound (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-methoxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of tetracyclic triterpenoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.

    Functional group modifications: Introduction of acetyloxy and methoxy groups at specific positions.

    Final steps: Incorporation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality.

    Purification techniques: Using methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-hydroxy-14-methoxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
  • (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C33H52O5

Molecular Weight

528.8 g/mol

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-methoxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C33H52O5/c1-19-10-13-29(4)16-17-31(6)22(26(29)20(19)2)18-23(37-9)27-30(5)14-12-25(38-21(3)34)33(8,28(35)36)24(30)11-15-32(27,31)7/h18-20,23-27H,10-17H2,1-9H3,(H,35,36)/t19-,20+,23-,24-,25-,26+,27-,29-,30+,31-,32-,33-/m1/s1

InChI Key

UGDPGYPVLYJZKD-UNNBUEOJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)OC)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)OC)C2C1C)C)C

Origin of Product

United States

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